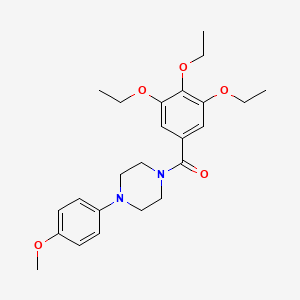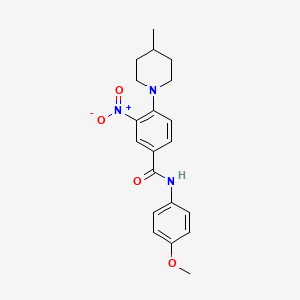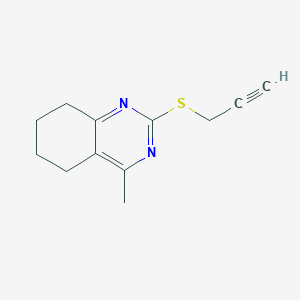![molecular formula C21H26N2O3 B4093473 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B4093473.png)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one
Übersicht
Beschreibung
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of 4-methoxyaniline with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Alkylation: The piperazine derivative is then alkylated with 2-phenoxybutan-1-one under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Studies have investigated its interactions with biological targets, such as receptors and enzymes.
Medicine: This compound has shown potential as a therapeutic agent for conditions like hypertension and neurological disorders.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one can be compared with other piperazine derivatives, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used for the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
These compounds share structural similarities but differ in their specific pharmacological profiles and therapeutic applications. The unique combination of the methoxyphenyl and phenoxybutanone moieties in this compound contributes to its distinct biological activity.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20(26-19-7-5-4-6-8-19)21(24)23-15-13-22(14-16-23)17-9-11-18(25-2)12-10-17/h4-12,20H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOWRFSIGJMBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4093398.png)
![4-(benzyloxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4093404.png)
![1-(2-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4093415.png)
![N-{[(2-hydroxy-4-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B4093418.png)
![5-nitro-2-(pyridin-3-ylmethylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4093425.png)
![N-{1-[4-ethyl-5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B4093434.png)

![3-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B4093447.png)
![1-(4-chlorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4093452.png)
![1-Ethyl-4-[4-fluoro-5-(4-methylpiperidin-1-yl)-2-nitrophenyl]piperazine](/img/structure/B4093463.png)



![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-4-nitrobenzamide](/img/structure/B4093488.png)
